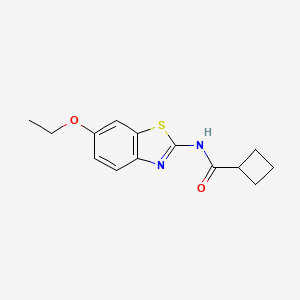
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine, commonly known as MeOPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mechanism of Action
MeOPP acts as a serotonin-noradrenaline-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in an overall increase in neurotransmission, leading to its potential therapeutic effects. MeOPP also acts as a partial agonist at 5-HT1A and 5-HT2A receptors, leading to its potential anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have various biochemical and physiological effects, including increasing the levels of serotonin, dopamine, and noradrenaline in the brain, leading to its potential therapeutic effects. MeOPP has also been shown to modulate the reward pathway in the brain, leading to its potential use as a drug abuse treatment. Additionally, MeOPP has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for these conditions.
Advantages and Limitations for Lab Experiments
MeOPP has various advantages and limitations for lab experiments. One advantage is its unique chemical structure, which allows it to interact with various neurotransmitter systems, leading to its potential therapeutic effects. MeOPP also has a high purity and yield when synthesized using the Mannich reaction, making it suitable for large-scale production. However, one limitation is the lack of studies on its long-term effects, making it difficult to assess its safety for long-term use.
Future Directions
MeOPP has several potential future directions, including further studies on its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Additionally, further studies on its potential use as a drug abuse treatment are needed. Further studies on its long-term effects are also needed to assess its safety for long-term use. Overall, MeOPP has significant potential as a therapeutic agent, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesis Methods
MeOPP can be synthesized using various methods, including the Mannich reaction, reductive amination, and Suzuki-Miyaura coupling. The most common method involves the Mannich reaction between 3-methoxybenzaldehyde, thiomorpholine, and formaldehyde, followed by reduction with sodium borohydride. This method yields MeOPP in high purity and yield, making it suitable for large-scale production.
Scientific Research Applications
MeOPP has been extensively studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Its unique chemical structure allows it to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline, leading to its potential therapeutic effects. MeOPP has also been studied for its potential use as a drug abuse treatment, due to its ability to modulate the reward pathway in the brain.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-4-2-3-15(11-16)18-8-6-17(7-9-18)12-14-5-10-20-13-14/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBONHTOGHWGNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)





![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)

![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)
![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)